2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Description

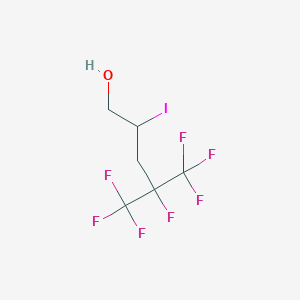

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS RN 114810-56-9) is a fluorinated secondary alcohol featuring a unique combination of iodine and multiple fluorine substituents. Its molecular structure includes a hydroxyl group at the terminal position, a trifluoromethyl group at the fourth carbon, and iodine at the second carbon (Figure 1). This compound is synthesized with 95% purity and is cataloged under MFCD04039189 .

Properties

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYOPKEJYAJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382168 | |

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114810-56-9 | |

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol typically involves the iodination of a fluorinated precursor. One common method involves the reaction of a fluorinated alkene with iodine in the presence of a suitable catalyst. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact. The use of advanced purification techniques, such as distillation and recrystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, yielding a fully fluorinated alcohol.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized fluorinated compounds.

Scientific Research Applications

Medicinal Chemistry

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol exhibits potential as a pharmaceutical intermediate due to its ability to modify biological activity through fluorination. The incorporation of fluorine atoms often enhances the lipophilicity and metabolic stability of drug candidates.

Case Study: Antiviral Agents

Research has indicated that fluorinated compounds can exhibit enhanced antiviral properties. For example, derivatives of this compound have been investigated for their efficacy against viral infections by modifying viral replication pathways. The presence of iodine also allows for further functionalization, potentially increasing the spectrum of activity against various pathogens .

Materials Science

The unique properties of this compound make it a candidate for developing advanced materials, particularly in the fields of coatings and polymers.

Applications in Coatings

Fluorinated compounds are known for their hydrophobic properties. The application of this compound in surface coatings can enhance water repellency and chemical resistance. This is particularly useful in industries where surfaces are exposed to harsh chemicals or require easy cleaning .

Environmental Studies

The environmental impact and degradation pathways of fluorinated compounds are critical areas of research due to their stability and persistence in the environment.

Studies on Biodegradability

Recent studies have focused on the biodegradability of fluorinated alcohols like this compound. Understanding its degradation pathways is essential for assessing its environmental footprint. Research indicates that while fluorinated compounds are resistant to microbial degradation, modifications in their structure can lead to more environmentally benign alternatives .

Synthesis and Functionalization

The synthesis of this compound typically involves the use of strong bases and specific solvents to achieve high yields and purity. Its iodine atom serves as a functional group for further reactions, allowing chemists to create a variety of derivatives with tailored properties for specific applications.

Synthetic Routes

Key synthetic methods include:

- Nucleophilic Substitution : Utilizing iodine as a leaving group to introduce other functional groups.

- Fluorination Reactions : Enhancing the compound’s properties through additional fluorination steps.

These methods not only improve the compound's utility but also expand its application range across various fields .

Mechanism of Action

The mechanism by which 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol exerts its effects depends on its specific application. In chemical reactions, the iodo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or proteins, altering their function or stability. The high fluorine content can also influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Analogs from Iodo-Fluorinated Compounds

lists several iodo-fluorinated compounds synthesized by Combi-Blocks, enabling direct comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol | C₆H₅F₇IO | Terminal -OH, trifluoromethyl, iodine at C2 |

| 2-Iodotetrafluoroethyl heptafluoroisopropyl ether | C₅F₁₁IO | Ether linkage, lacks hydroxyl group |

| 1-Iodo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene | C₅H₃F₇I | Unsaturated alkene, no alcohol group |

Key Differences :

- Reactivity : The terminal hydroxyl group in the target compound enables hydrogen bonding and participation in esterification or oxidation reactions, unlike the ether or alkene analogs .

- Polarity : The hydroxyl group increases polarity, likely enhancing solubility in polar solvents (e.g., THF, ethyl acetate) compared to the ether analog, which may favor fluorophilic solvents.

- Molecular Weight : The target compound (calculated MW: 344.01 g/mol) is lighter than 2-iodotetrafluoroethyl heptafluoroisopropyl ether (MW: 428.04 g/mol) due to fewer fluorine atoms and the absence of an ether oxygen .

Fluorinated Alcohols from the Pharos Project

highlights fluorinated alcohols such as 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)-3-pentanol (CAS 6884-92-0), which shares multiple trifluoromethyl groups but lacks iodine:

Functional Implications :

- Acidity : The target compound’s primary alcohol group may exhibit lower acidity compared to secondary or tertiary fluorinated alcohols due to reduced stabilization of the conjugate base.

- Stability : The iodine atom introduces susceptibility to nucleophilic substitution, whereas the bis(trifluoromethyl) analog’s stability is dominated by fluorine’s electronegativity .

Heterocyclic Fluorinated Alcohols

describes [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (CAS 857284-25-4), a thiazole-containing fluorinated alcohol:

| Property | Target Compound | [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol |

|---|---|---|

| Solubility | Polar solvents (aliphatic chain) | Likely lower (aromatic thiazole induces π-stacking) |

| Reactivity | Primary alcohol reactivity | Secondary alcohol with aromatic stabilization |

Applications: The thiazole methanol’s aromatic system may suit pharmaceutical targeting, while the target compound’s aliphatic chain could optimize solubility in synthetic intermediates .

Data Tables for Comparative Analysis

Table 1: Physical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point Trend | Solubility |

|---|---|---|---|---|

| This compound | C₆H₅F₇IO | 344.01 | Moderate (iodine increases dispersion) | Polar solvents |

| 2-Iodotetrafluoroethyl heptafluoroisopropyl ether | C₅F₁₁IO | 428.04 | Lower (ether linkage) | Fluorophilic solvents |

| 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)-3-pentanol | C₇H₄F₁₄O | 418.09 | Higher (fluorine density) | Fluorophilic solvents |

| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol | C₁₁H₈F₃NOS | 259.24 | High (aromatic rigidity) | Moderate polarity |

Table 2: Reactivity Comparison

Research Findings and Implications

- Boiling Points: The target compound’s boiling point is influenced by iodine’s dispersion forces and fluorine’s polarity. It is expected to have a higher boiling point than non-iodinated ethers but lower than perfluorinated alcohols due to fewer fluorine atoms .

- Synthetic Utility : The iodine atom offers a strategic site for cross-coupling reactions (e.g., Suzuki-Miyaura), distinguishing it from purely fluorinated analogs .

- Solubility : The hydroxyl group enhances compatibility with polar reaction media, contrasting with heterocyclic or aromatic fluorinated alcohols .

Biological Activity

Overview

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol (CAS Number: 114810-56-9) is a fluorinated alcohol with significant potential in various biological applications. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, contributes to its distinct biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H6F7IO |

| Molecular Weight | 228.108 g/mol |

| Density | 1.396 g/cm³ |

| Boiling Point | 95ºC (at 115 mmHg) |

| Flash Point | 3.1ºC |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The presence of fluorine enhances lipophilicity, allowing the compound to penetrate lipid membranes and interact with hydrophobic regions of proteins and cell membranes. The hydroxyl group can participate in hydrogen bonding, while the iodine atom may facilitate specific interactions with biomolecules.

Immunotoxicity Studies

Recent research has highlighted the immunotoxic effects of perfluoroalkyl substances (PFAS), including compounds structurally similar to this compound. A study evaluated a range of PFAS for their immunosuppressive activity using primary human cell systems. The findings indicated that approximately 21% of tested PFAS exhibited bioactivity at nominal concentrations between 1–60 micromolar . This suggests that similar compounds may influence immune function through mechanisms such as inhibition of T cell-dependent antibody production.

Case Studies

- Fluorinated Compounds and Cellular Response : A study investigated the cellular response to various fluorinated compounds in human primary cell co-culture systems. The results indicated that certain fluorinated structures could modulate immune responses and alter cytokine production profiles . This highlights the potential of this compound as a candidate for further exploration in immunological contexts.

- Biochemical Pathways : Another investigation into the biochemical pathways affected by PFAS revealed that these compounds could act as inhibitors of ubiquitin ligases and deubiquitylating enzymes (DUBs), suggesting a complex interaction with cellular regulatory mechanisms . Given its structural similarities with other PFAS, it is plausible that this compound could exhibit analogous effects.

Applications in Research

The unique properties of this compound make it a valuable tool in scientific research:

- Chemical Probes : Its structure allows it to serve as a probe in studying biological systems and understanding the interactions of fluorinated molecules with various biological targets.

- Drug Development : The compound's potential immunotoxicity and its interaction with cellular pathways may provide insights into developing new therapeutic agents targeting immune-related diseases.

Q & A

Q. What are the optimal synthetic strategies for 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol, and what challenges arise during fluorination and iodination steps?

- Methodological Answer : The synthesis of this compound requires sequential fluorination and iodination. A plausible route involves:

Fluorination : Start with a pentanol precursor and introduce trifluoromethyl and tetrafluoro groups via radical fluorination or nucleophilic substitution with agents like SF₄ or Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane, as seen in ).

Iodination : Use electrophilic iodination (e.g., N-iodosuccinimide) or halogen exchange (e.g., Finkelstein reaction with KI/NaI).

Challenges include controlling regioselectivity during fluorination and avoiding decomposition of the iodine substituent under harsh conditions. Purity can be assessed via GC-MS or HPLC (≥97% purity, as noted in ).

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR to resolve CF₃ and CF₂ groups (chemical shifts typically -60 to -80 ppm for CF₃). ¹H NMR for the hydroxyl proton (broad peak at ~1–5 ppm, solvent-dependent).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]⁻ or [M+Na]⁺.

- Elemental Analysis : Validate C, H, F, and I percentages.

- X-ray Crystallography : For absolute configuration determination if crystals are obtainable.

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogens?

- Methodological Answer : The C-I bond’s lower bond dissociation energy (~234 kJ/mol) facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, competing side reactions (e.g., β-hydroide elimination) may occur due to steric bulk from fluorinated groups. Comparative studies with Cl/Br analogs (e.g., ’s iodinated perfluorinated compounds) suggest iodine’s superior leaving-group ability but lower thermal stability.

Q. What are the thermodynamic and kinetic stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures. Fluorinated alcohols (e.g., ’s analogs) often exhibit stability up to 150–200°C.

- Hydrolytic Stability : Monitor degradation in aqueous buffers (pH 1–13) via LC-MS. The hydroxyl group may undergo acid-catalyzed dehydration, while iodine could hydrolyze to HI under basic conditions.

- Contradictions : Some studies report fluorinated alcohols as hydrolytically stable, but iodinated analogs () may show instability. Reconcile by testing under inert atmospheres.

Q. How can computational modeling (DFT/MD) predict the compound’s behavior in catalytic systems or solvent interactions?

- Methodological Answer :

- Solvent Effects : Use COSMO-RS to model solvation in polar aprotic solvents (e.g., THF, DMF) or fluorinated solvents.

- Catalytic Applications : Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction design. Compare with experimental data from ’s fluorinated indoles/benzoic acids.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the acidity of the hydroxyl group in fluorinated alcohols?

- Methodological Answer : Conflicting pKa values may arise from solvent effects or measurement techniques. Standardize measurements via:

- Potentiometric Titration : In anhydrous DMSO or water.

- Computational pKa Prediction : Use DFT (e.g., SMD model) to compare with experimental data. Fluorinated alcohols () often have pKa values 2–4 units lower than non-fluorinated analogs due to electron-withdrawing effects.

Application-Oriented Questions

Q. What role could this compound play in designing fluorinated surfactants or liquid crystals?

- Methodological Answer : The CF₃ and hydroxyl groups enable hydrogen bonding and hydrophobic interactions. Test its surfactant potential via:

- Surface Tension Measurements : Compare with commercial fluorosurfactants.

- Liquid Crystal Behavior : Analyze phase transitions via polarized optical microscopy. Similar compounds in (e.g., fluorinated indoles) show mesogenic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.